Unii-3S9zqk69SK
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Overview
Description
. This compound is notable for its unique structural features, which include multiple sulfated groups and a complex glycosidic linkage.
Preparation Methods
The synthesis of Unii-3S9zqk69SK involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the individual sugar moieties, followed by their sulfation and subsequent glycosidic linkage formation. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfation process and protect the functional groups during the glycosidic bond formation. Industrial production methods may involve large-scale batch reactors where these reactions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Unii-3S9zqk69SK undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of sulfated groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfated positions, leading to the formation of different derivatives. Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Unii-3S9zqk69SK has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sulfation reactions and glycosidic bond formation.
Biology: The compound’s unique structure makes it useful in studying carbohydrate-protein interactions and enzyme specificity.
Mechanism of Action
The mechanism of action of Unii-3S9zqk69SK involves its interaction with specific molecular targets, such as enzymes that recognize sulfated sugars. The compound’s sulfated groups can mimic natural substrates, allowing it to inhibit or modulate the activity of these enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Unii-3S9zqk69SK can be compared with other sulfated glycosides, such as heparin and chondroitin sulfate. Unlike these compounds, this compound has a unique combination of sulfated groups and glycosidic linkages, which gives it distinct biochemical properties. Similar compounds include:
Heparin: A highly sulfated glycosaminoglycan used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan found in cartilage.
Dermatan Sulfate: Another sulfated glycosaminoglycan involved in various biological processes.
This compound’s uniqueness lies in its specific structural features, which make it a valuable tool for studying sulfation and glycosidic bond formation.
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)/t4-,6+,7+,8+,9+,10+,12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMYNPDVQFLGD-WZMUQGNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO19S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348625-84-3 |
Source
|
Record name | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348625843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL-O-(4-DEOXY-2-O-SULFO-L-THREO-HEX-4-ENOPYRANOSYL)-(14)-O-(2-DEOXY-6-O-SULFO-2-SULFAMINO-D GLUCOPYRANOSIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9ZQK69SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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